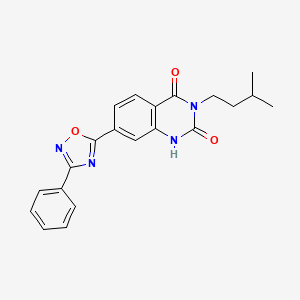
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has been used in scientific research to investigate its potential as a therapeutic agent. This compound is also known as IQD or IQD-1 and belongs to the quinazoline family of compounds.
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, highlighting the biological activity of natural products with this structure. The process involves creating analogs starting from specific anilines, which are then tested for antitumor activity toward a panel of cell lines, demonstrating potential in cancer therapy applications (Maftei et al., 2013).
Antimicrobial Activity
A study on the synthesis of certain 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives revealed their antibacterial and antifungal activities. These compounds, synthesized through reactions of corresponding 2-methylquinazolinone and 4-substituted benzaldehydes, showed a marginal increase in biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).
Herbicidal Activity
Research into novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has led to the creation of triketone-containing quinazoline-2,4-dione derivatives, which showed promising herbicidal activity against broadleaf and monocotyledonous weeds. This work indicates the potential for developing new herbicides with excellent crop selectivity (Wang et al., 2014).
Drug Development
The synthesis of novel hybrid quinazolin-2,4-dione analogs bearing various heterocyclic moieties has been explored for potential inhibitors against malaria. In silico molecular docking studies to analyze the binding modes of these compounds against Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) suggest their potential as antimalarial agents, highlighting the versatility of quinazoline-2,4-diones in drug development (Abdelmonsef et al., 2020).
properties
IUPAC Name |
3-(3-methylbutyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13(2)10-11-25-20(26)16-9-8-15(12-17(16)22-21(25)27)19-23-18(24-28-19)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVWRTBTCJAYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

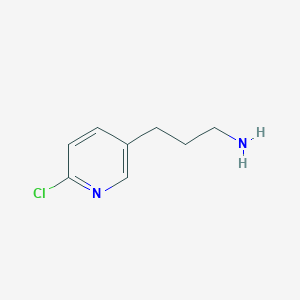
![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)
![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)
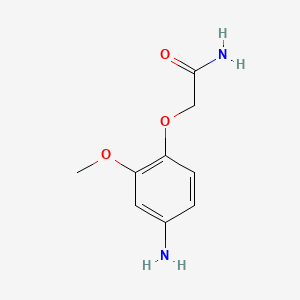
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)
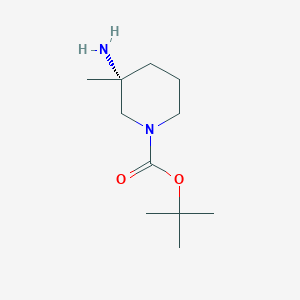



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)
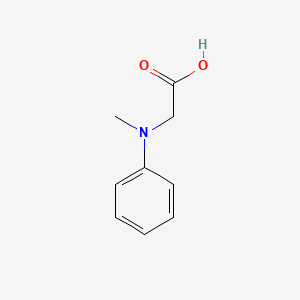
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)